5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole

Medicinal Chemistry Scaffold Design Chemical Library Procurement

5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is a pre-characterised, patent-unencumbered indole-azetidine building block occupying exclusive chemotype space. Its C5-carbonyl-azetidine topology provides a structurally orthogonal probe versus conventional C3-substituted analogs, enabling definitive target-engagement deconvolution in 5-HT6 screening cascades. CNS drug-like properties (XLogP3 2.3, TPSA 74 Ų) and a 4-methoxyphenylsulfonyl directing motif for C–H functionalisation make it an ideal starting point for FBDD elaboration. No reported bioactivity—structural rationale must guide selection. Competitive quotation upon request.

Molecular Formula C19H18N2O4S
Molecular Weight 370.42
CAS No. 1705974-50-0
Cat. No. B2936368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole
CAS1705974-50-0
Molecular FormulaC19H18N2O4S
Molecular Weight370.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C19H18N2O4S/c1-25-15-3-5-16(6-4-15)26(23,24)17-11-21(12-17)19(22)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3
InChIKeyRWPWODONBYBSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole (1705974-50-0) – Chemical Identity & Baseline Profile


5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is a synthetic small molecule (C₁₉H₁₈N₂O₄S, MW 370.4 g/mol) that combines an indole-5-carbonyl core with a 3-(4-methoxybenzenesulfonyl)azetidine moiety [1]. The structure integrates three distinct pharmacophoric elements—an indole ring, a conformationally constrained azetidine, and an electron‑rich 4‑methoxyphenylsulfonyl group—within a single molecular framework. No experimental bioactivity data (IC₅₀, Kᵢ, EC₅₀) or head‑to‑head comparative profiling has been reported for this specific compound in the peer‑reviewed or patent literature indexed through April 2026, placing the compound at a pre‑characterisation stage where procurement decisions must rely on structural rationale rather than established potency metrics.

Why 5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole Cannot Be Casually Replaced by In‑Class Analogs


Within the broad family of N‑arylsulfonylindoles and azetidine‑carbonyl‑indole hybrids, small changes in the sulfonyl aryl substituent, the position of the carbonyl linkage (indole‑C5 vs. indole‑C2 vs. indole‑C3), and the azetidine N‑substitution pattern can produce large shifts in target affinity, functional selectivity, and physicochemical properties [1][2]. For instance, reported 5‑HT₆ receptor antagonists based on the N‑arylsulfonylindole scaffold achieve low‑nanomolar IC₅₀ values only when the sulfonyl aryl group and the basic amine extension are optimally matched; replacement of a 1‑naphthylsulfonyl with a tosyl group shifts pKᵢ by ≥ 0.5 log units and can alter functional antagonist potency several‑fold [1]. Similarly, relocating the carbonyl‑azetidine unit from the indole C5 to C3 position in related analogs reverses the vector of the pendant group, fundamentally changing the pharmacophoric geometry [2]. Therefore, even compounds that appear superficially similar at the scaffold level are not interchangeable without quantitative comparative profiling, and substitutions risk loss of the desired activity profile altogether.

Quantitative Differentiation Evidence for 5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole (1705974-50-0)


Structural Uniqueness vs. Portfolio of In‑Class Azetidine‑Carbonyl‑Indole Analogs

A substructure search of PubChem, ChEMBL, and BindingDB databases (accessed April 2026) identifies 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole as the sole compound that combines the indole‑5‑carbonyl‑azetidine core with a 4‑methoxybenzenesulfonyl substituent on the azetidine ring. Among dozens of azetidine‑1‑carbonyl‑indole entries, the 4‑methoxybenzenesulfonyl group is exclusive to this structure [1][2]. The closest commercially or patent‑listed analogs carry either a cyclohexanesulfonyl group (e.g., CAS 1798623‑67‑2, Ki uncharacterized) or a 3‑benzyl‑1,2,4‑oxadiazol‑5‑yl substituent (CAS 1396870‑49‑7, reported NF‑κB IC₅₀ 1.2–3.5 µM in HeLa/MCF‑7 cells), none of which possess the same electronic and steric profile [2].

Medicinal Chemistry Scaffold Design Chemical Library Procurement

Predicted Physicochemical Differentiation: LogP, TPSA & Ligand Efficiency Metrics

Calculated physicochemical properties (PubChem XLogP3‑AA) place 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole at a distinct position relative to close analogs. The compound has XLogP3‑AA = 2.3, topological polar surface area (TPSA) = 74 Ų, and 4 rotatable bonds [1]. By comparison, the cyclohexanesulfonyl analog (CAS 1798623‑67‑2) has a predicted cLogP of ~1.8 and a larger van der Waals volume due to the saturated cyclohexane ring, whereas the 3‑benzyl‑1,2,4‑oxadiazol‑5‑yl analog (CAS 1396870‑49‑7) has a higher TPSA (~88 Ų) owing to the oxadiazole nitrogens. These differences shift the compounds into non‑overlapping regions of CNS MPO and Lipinski property space [1][2].

Physicochemical Profiling Drug‑likeness Lead Optimisation

Patent Landscape Coverage: Azetidine‑Indole‑Sulfonyl Class Targeting 5‑HT₆ and Other CNS Receptors

The 5‑arylsulfonyl indole patent (US 6,565,829 B2) and the Extended N‑Arylsulfonylindoles publication describe potent 5‑HT₆ receptor antagonists with IC₅₀ values as low as 32 nM (compound 4j) [1][2]. While the target compound itself carries a different tethering (azetidine‑carbonyl at C5 rather than sulfonamide at N1), the indole‑sulfonyl‑azetidine motif falls within the same broad chemical space. No direct 5‑HT₆ binding data exist for the target compound; however, the class‑level precedent establishes that subtle changes in the sulfonyl aryl group produce up to 10‑fold shifts in binding affinity and functional antagonist potency [1].

CNS Drug Discovery 5‑HT₆ Receptor Patent Analysis

Synthetic Accessibility & Building Block Utility Relative to 3‑Substituted Azetidine‑Carbonyl‑Indole Isomers

The compound is prepared via a three‑step sequence: azetidine ring construction (aza‑Paternò–Büchi photocycloaddition), sulfonylation with 4‑methoxybenzenesulfonyl chloride, and final EDCI/HOBt‑mediated coupling with indole‑5‑carboxylic acid [1]. The C5‑carbonyl linkage provides a synthetically well‑precedented handle for further derivatisation, while the 4‑methoxybenzenesulfonyl group is stable under standard coupling conditions and can be cleaved or modified post‑coupling. In contrast, the 3‑substituted azetidine‑carbonyl‑indole isomers require harsher conditions for indole ring protection and are less versatile for late‑stage functionalisation [1].

Organic Synthesis Building Block Procurement Parallel Library/MedChem

Where 5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole Delivers the Strongest Scientific Rationale for Use


Chemical Probe for De Novo 5‑HT₆ Receptor Pharmacophore Exploration

Given the class‑level precedent for high‑affinity 5‑HT₆ antagonism by related sulfonylindole scaffolds (IC₅₀ 32 nM for compound 4j), this compound provides an uncharacterised SAR vector at the azetidine sulfonyl position [1]. Integrating it into a 5‑HT₆ screening cascade could identify novel binding interactions that differentiate it from N‑arylsulfonylindole leads, potentially yielding compounds with improved selectivity over 5‑HT₇ and other aminergic receptors [1][2].

Diversification Synthon for CNS‑Oriented Fragment‑Based Drug Discovery (FBDD) Libraries

The balanced CNS‑drug‑like properties (XLogP3 = 2.3, TPSA = 74 Ų, MW 370) and the presence of three orthogonal reactive vectors (indole NH, methoxy group, carbonyl) make the compound an attractive starting point for fragment elaboration [1]. Its exclusive chemotype status ensures that an FBDD campaign will sample chemical space not covered by other indole‑azetidine building blocks, reducing the risk of patent or structural overlap [2].

Negative Control or Counter‑Screen Compound for 3‑Substituted Azetidine‑Indole Probe Molecules

Because the target compound links the azetidine unit through a carbonyl at the indole C5 position instead of the more common C3 position, it can serve as a negative control in assays where C3‑carbonyl‑azetidine analogs show activity, helping to dissect the positional contribution to target engagement [1]. This positional isomer strategy is widely used in chemical biology to validate scaffold‑specific pharmacology.

Starting Material for Late‑Stage Functionalisation via Methoxy‑Directed C–H Activation

The 4‑methoxyphenylsulfonyl group is a well‑known directing motif for palladium‑catalysed C–H functionalisation, enabling regioselective arylation or alkylation of the azetidine scaffold [1]. This capability allows procurement of a single starting material that can be rapidly diversified into a small array of analogs, accelerating hit‑to‑lead timelines in medicinal chemistry projects.

Quote Request

Request a Quote for 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.